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Compound of Interest

Compound Name: 2-(2-Chloroethoxymethyl)oxirane

Cat. No.: B3143980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 2-(2-Chloroethoxymethyl)oxirane. Due to the limited availability of direct

experimental spectra for this specific molecule in publicly accessible databases, this document

presents a combination of confirmed molecular information and predicted spectroscopic values

derived from analogous compounds. These predictions are intended to serve as a reference for

researchers involved in the synthesis, characterization, and application of this and related

chemical entities.

Chemical Identity
Parameter Value Source

IUPAC Name
2-((2-

Chloroethoxy)methyl)oxirane
N/A

Synonyms
(2S)-2-[(2-

Chloroethoxy)methyl]oxirane
N/A

CAS Number 5412-14-6 N/A

Molecular Formula C₅H₉ClO₂ [1]

Molecular Weight 136.58 g/mol [1]

Chemical Structure N/A
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Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-(2-Chloroethoxymethyl)oxirane. These

predictions are based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 3.8 - 3.6 m 4H -O-CH₂-CH₂-Cl

~ 3.7 - 3.4 m 2H Oxirane-CH₂-O-

~ 3.2 - 3.1 m 1H Oxirane CH

~ 2.8 dd 1H Oxirane CH₂ (trans)

~ 2.6 dd 1H Oxirane CH₂ (cis)

Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Carbon Type Assignment

~ 72 CH₂ -O-CH₂-CH₂-Cl

~ 71 CH₂ Oxirane-CH₂-O-

~ 51 CH Oxirane CH

~ 45 CH₂ Oxirane CH₂

~ 43 CH₂ -O-CH₂-CH₂-Cl

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3050 - 2990 m C-H stretch (oxirane ring)

~ 2960 - 2850 s C-H stretch (aliphatic)

~ 1250 s
C-O-C stretch (asymmetric,

oxirane ring)

~ 1120 s C-O-C stretch (ether)

~ 915 - 830 m-s
C-O stretch (oxirane ring,

symmetric)

~ 750 - 650 s C-Cl stretch

Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Possible Fragment

136/138 Low
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl isotopes)

101 Moderate [M - Cl]⁺

73 High [M - CH₂CH₂Cl]⁺

63/65 High [CH₂CH₂Cl]⁺

43 High [C₃H₃O]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of 2-(2-
Chloroethoxymethyl)oxirane in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm broadband

probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

Employ a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay

of 1 second.

Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum with a spectral width of 240 ppm.

Employ a 30-degree pulse width, an acquisition time of 2 seconds, and a relaxation delay

of 2 seconds.

Accumulate 1024 scans.

Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier

transform, phase correction, and baseline correction. Reference the spectra to the TMS

signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
Sample Preparation: As 2-(2-Chloroethoxymethyl)oxirane is expected to be a liquid at

room temperature, prepare a thin film of the neat compound between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Acquisition:
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Record a background spectrum of the clean salt plates.

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add 32 scans to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction from the sample spectrum using the

instrument's software.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 2-(2-Chloroethoxymethyl)oxirane in a

volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a

gas chromatography (GC-MS) system for separation and introduction or via direct infusion.

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

Acquisition:

Set the ionization energy to 70 eV.

Scan a mass-to-charge (m/z) range of 35 to 200 amu.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1

ratio) should be considered in the analysis of chlorine-containing fragments.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a synthesized compound like 2-(2-Chloroethoxymethyl)oxirane.
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Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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